molecular formula C5H11ClN4 B1433005 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride CAS No. 1384430-52-7

2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B1433005
CAS No.: 1384430-52-7
M. Wt: 162.62 g/mol
InChI Key: VOEFSWLIXXOWDF-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This compound is often used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1-methyl-1H-1,2,4-triazole-3-carboxylic acid as the starting material.

  • Reaction Steps: The carboxylic acid group is first converted to an amine group through a reduction reaction. This is often achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reduction processes to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can help improve yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions are commonly employed in the synthesis of this compound, as mentioned earlier.

  • Substitution: Substitution reactions can occur at the triazole ring, where various substituents can be introduced using different reagents.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.

  • Reduction: LiAlH4, catalytic hydrogenation conditions.

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation products may include carboxylic acids or ketones.

  • Reduction products include the corresponding amine.

  • Substitution products can vary widely based on the substituents introduced.

Scientific Research Applications

2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate the effects of triazole derivatives on various biological systems.

  • Industry: The compound is used in the production of materials and chemicals that require triazole derivatives.

Mechanism of Action

The mechanism by which 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride exerts its effects depends on its specific application. In medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 1-methyl-1H-1,2,4-triazole-3-carboxylic acid

  • 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

  • 1-methyl-3-hydroxymethyl-1H-1,2,4-triazole

Uniqueness: 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is unique in its amine functionality, which allows for further derivatization and application in various fields. Its hydrochloride form also makes it more soluble in organic solvents, enhancing its utility in chemical synthesis.

Properties

IUPAC Name

2-(1-methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-9-4-7-5(8-9)2-3-6;/h4H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEFSWLIXXOWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384430-52-7
Record name 1H-1,2,4-Triazole-3-ethanamine, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384430-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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